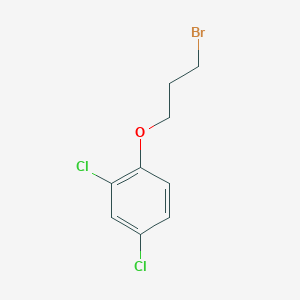

1-(3-Bromopropoxy)-2,4-dichlorobenzene

概要

説明

1-(3-Bromopropoxy)-2,4-dichlorobenzene is a chemical compound with the following properties:

- Molecular Formula : C~9~H~10~BrCl~2~O

- CAS Number : 37142-46-4

- Linear Formula : C~9~H~10~BrClO

Synthesis Analysis

The synthesis of this compound involves the alkylation of 2,4-dichlorophenol with 3-bromopropyl bromide . The reaction proceeds through an SN2 substitution mechanism, resulting in the formation of the desired product.

Molecular Structure Analysis

The molecular structure of 1-(3-Bromopropoxy)-2,4-dichlorobenzene consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group (OCH~2~CH~2~Br) attached at position 3. The bromine atom is linked to the ethoxy group.

Chemical Reactions Analysis

- Substitution Reactions : The bromine atom can undergo substitution reactions with various nucleophiles, leading to the modification of the ethoxy group.

- Aryl Halide Reactions : The compound can participate in S~N~Ar (nucleophilic aromatic substitution) reactions due to the electron-withdrawing effect of the chlorine atoms on the benzene ring.

Physical And Chemical Properties Analysis

- Melting Point : Not specified in the available data.

- Boiling Point : Not specified in the available data.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone).

- Appearance : Likely a white to off-white crystalline solid.

科学的研究の応用

Solubility and Purification

1-(3-Bromopropoxy)-2,4-dichlorobenzene, an important intermediate in the manufacture of omoconazole nitrate, has been studied for its solubility in aqueous ethanol solutions. This research is significant for the purification process of this compound by crystallization. The solubilities were measured across a temperature range of 273.15–303.15 K using a laser monitoring system, providing valuable data for its purification processes (Jiang et al., 2013).

Catalytic Oxidation

Studies have been conducted on the catalytic oxidation of 1,2-dichlorobenzene, a closely related compound, over various transition metal oxides. This research reveals the dependencies of catalytic activities on the nature of the transition metal oxides, providing insights that could be relevant for similar compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Krishnamoorthy, Rivas, & Amiridis, 2000).

Intermediate in Chemical Reactions

Research on polyhalogenoaromatic compounds has provided circumstantial evidence for the intermediacy of radical anions during reactions involving ω-bromoalkoxypolychloro-arenes and -heteroarenes. This suggests potential roles of compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene in similar chemical pathways (Wakefield, Whitten, & Farley, 1982).

Interaction with Other Chemicals

Studies on the interaction of chlorinated benzenes with other compounds reveal that they can induce metabolism changes in foreign organic compounds. This provides an understanding of the biochemical interactions and transformations that can occur with compounds like 1-(3-Bromopropoxy)-2,4-dichlorobenzene (Carlson & Tardiff, 1976).

Polymerization and Catalysis

Research has been conducted on the use of alkoxybenzenes, including (3-bromopropoxy)benzene, for the end-quenching of polyisobutylene. This involves activated catalysts at different temperatures and provides insights into the applications of 1-(3-Bromopropoxy)-2,4-dichlorobenzene in polymer chemistry (Yang & Storey, 2015).

Safety And Hazards

- Toxicity : As with most halogenated organic compounds, 1-(3-Bromopropoxy)-2,4-dichlorobenzene should be handled with care due to its potential toxicity.

- Irritant : It may cause skin and eye irritation.

- Environmental Impact : Proper disposal is essential to prevent environmental contamination.

将来の方向性

- Functionalization : Investigate further functionalization reactions to enhance its utility as a synthetic intermediate.

- Biological Activity : Explore potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.

Please note that the available data is limited, and further research is necessary to fully understand the compound’s properties and applications. For more detailed information, consult relevant scientific literature12.

特性

IUPAC Name |

1-(3-bromopropoxy)-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c10-4-1-5-13-9-3-2-7(11)6-8(9)12/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFFEDBFOCOYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290274 | |

| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopropoxy)-2,4-dichlorobenzene | |

CAS RN |

6954-78-5 | |

| Record name | 6954-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-bromopropoxy)-2,4-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

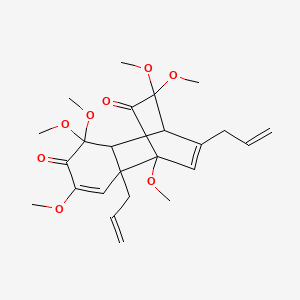

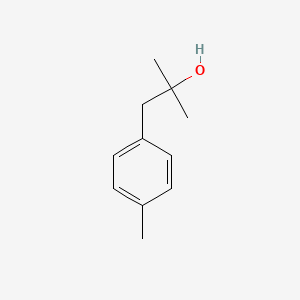

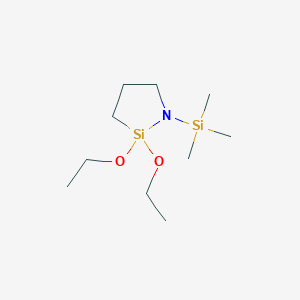

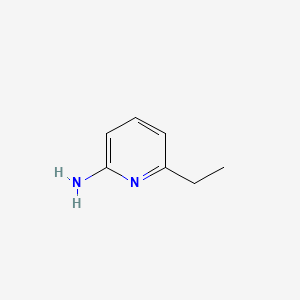

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3S,4R)-Methyl 2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1581688.png)

![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine](/img/structure/B1581704.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B1581706.png)